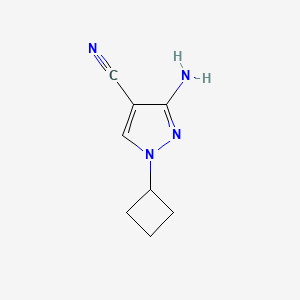

3-Amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

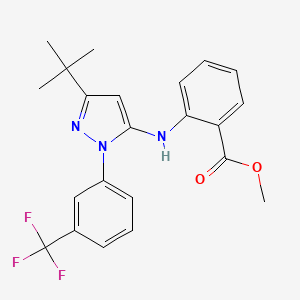

3-Amino-1-ciclobutil-1H-pirazolo-4-carbonitrilo es un compuesto heterocíclico que presenta un anillo de pirazol sustituido con un grupo amino en la posición 3, un grupo ciclobutil en la posición 1 y un grupo nitrilo en la posición 4

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 3-Amino-1-ciclobutil-1H-pirazolo-4-carbonitrilo típicamente involucra la condensación de precursores apropiados bajo condiciones controladas. Un método común implica la reacción de enaminonas con clorhidrato de hidroxilamina en etanol para producir aldoximas, que luego se convierten en los derivados de pirazol deseados en un medio básico . Otro enfoque incluye la reacción de 3-oxo-3-fenilpropanonitrilo con tricloroacetonitrilo seguido de condensación con hidrato de hidrazina .

Métodos de Producción Industrial: Los métodos de producción industrial para este compuesto no están ampliamente documentados, pero probablemente involucran versiones escalables de los métodos de síntesis de laboratorio, optimizados para el rendimiento y la pureza. Técnicas como las reacciones sin disolventes y la síntesis asistida por microondas pueden emplearse para mejorar la eficiencia y reducir el impacto ambiental .

Análisis De Reacciones Químicas

Tipos de Reacciones: 3-Amino-1-ciclobutil-1H-pirazolo-4-carbonitrilo puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El grupo amino puede oxidarse para formar derivados nitro.

Reducción: El grupo nitrilo puede reducirse para formar aminas.

Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio e hidrogenación catalítica.

Sustitución: Se emplean reactivos como haluros de alquilo y cloruros de acilo en condiciones básicas o ácidas.

Productos Principales:

Oxidación: Derivados nitro.

Reducción: Aminas primarias.

Sustitución: Diversos derivados de pirazol sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

3-Amino-1-ciclobutil-1H-pirazolo-4-carbonitrilo tiene varias aplicaciones en la investigación científica:

Química: Sirve como un bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Biología: Se utiliza en el estudio de inhibidores enzimáticos y agonistas/antagonistas de receptores.

Industria: Puede utilizarse en la producción de materiales avanzados con propiedades específicas.

Mecanismo De Acción

El mecanismo de acción de 3-Amino-1-ciclobutil-1H-pirazolo-4-carbonitrilo involucra su interacción con objetivos moleculares como enzimas y receptores. El grupo amino puede formar enlaces de hidrógeno con sitios activos, mientras que el grupo nitrilo puede participar en interacciones polares. Estas interacciones pueden modular la actividad de las moléculas diana, dando lugar a diversos efectos biológicos .

Compuestos Similares:

3-Amino-1H-pirazolo-4-carbonitrilo: Carece del grupo ciclobutil, lo que lo hace menos estéricamente impedido.

3-Amino-1-isopropil-1H-pirazolo-4-carbonitrilo: Presenta un grupo isopropilo en lugar de un grupo ciclobutil, afectando su reactividad y propiedades estéricas.

Singularidad: 3-Amino-1-ciclobutil-1H-pirazolo-4-carbonitrilo es único debido a la presencia del grupo ciclobutil, que introduce una impedancia estérica significativa y puede influir en la reactividad del compuesto y su interacción con los objetivos moleculares. Esto lo convierte en un compuesto valioso para estudiar las relaciones estructura-actividad y desarrollar aplicaciones especializadas .

Comparación Con Compuestos Similares

3-Amino-1H-pyrazole-4-carbonitrile: Lacks the cyclobutyl group, making it less sterically hindered.

3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile: Features an isopropyl group instead of a cyclobutyl group, affecting its reactivity and steric properties.

Uniqueness: 3-Amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile is unique due to the presence of the cyclobutyl group, which introduces significant steric hindrance and can influence the compound’s reactivity and interaction with molecular targets. This makes it a valuable compound for studying structure-activity relationships and developing specialized applications .

Propiedades

Fórmula molecular |

C8H10N4 |

|---|---|

Peso molecular |

162.19 g/mol |

Nombre IUPAC |

3-amino-1-cyclobutylpyrazole-4-carbonitrile |

InChI |

InChI=1S/C8H10N4/c9-4-6-5-12(11-8(6)10)7-2-1-3-7/h5,7H,1-3H2,(H2,10,11) |

Clave InChI |

AKPYKZRJOXHNND-UHFFFAOYSA-N |

SMILES canónico |

C1CC(C1)N2C=C(C(=N2)N)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(Furan-2-yl)-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11779898.png)

![2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11779912.png)

![6-(2,4-Dichlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779943.png)

![Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B11779958.png)

![3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779976.png)